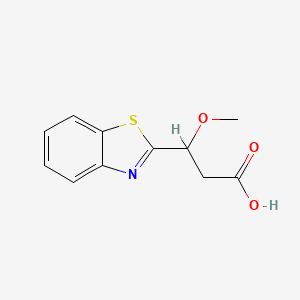

3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid

Description

3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid is a benzothiazole derivative characterized by a benzothiazole ring linked to a propanoic acid chain substituted with a methoxy group at the 3-position. Its molecular formula is C₁₁H₁₁NO₃S, with a molecular weight of 253.28 g/mol. The compound has garnered attention due to its role as a fragment inhibitor of the histone deacetylase 6 (HDAC6) zinc-finger domain, as demonstrated in crystallographic studies (PDB ID: 6CEF) . The benzothiazole moiety contributes to π-π stacking interactions, while the methoxy and carboxylic acid groups modulate solubility and binding affinity.

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-3-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-8(6-10(13)14)11-12-7-4-2-3-5-9(7)16-11/h2-5,8H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLPZAGOMVPORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)O)C1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The methoxypropanoic acid moiety can be introduced through subsequent reactions involving esterification and hydrolysis steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as piperidine, and solvents like ethanol, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological pathways, making this compound a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of the target compound with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Key Findings from Research

HDAC6 Inhibition: The target compound binds to HDAC6 via its benzothiazole ring and carboxylic acid group, with the methoxy group enhancing hydrophobic interactions . The analog 3-(1,3-Benzothiazol-2-yl)propanoic acid lacks the methoxy group, resulting in reduced steric bulk but lower binding affinity, as evidenced by weaker electron density in crystallographic data .

Solubility and Bioavailability: The amino-linked derivative (C₁₀H₁₁ClN₂O₂S) forms a hydrochloride salt, improving aqueous solubility compared to the free acid form of the target compound .

Synthetic Routes: Microwave-assisted Knoevenagel condensation is employed for prop-2-enenitrile derivatives (yields >85%) , while the target compound may be synthesized via ester hydrolysis or Grignard addition, though explicit details are absent in the evidence.

Antimicrobial Activity :

Physicochemical Properties

- Hydrogen Bonding: The carboxylic acid group in the target compound acts as a hydrogen bond donor (1 donor, 3 acceptors), critical for HDAC6 binding. Methoxy substitution reduces polarity compared to hydroxyl analogs.

- Molecular Weight: Analogs with molecular weights >250 g/mol (e.g., amino-linked derivative) may face challenges in blood-brain barrier penetration, whereas the target compound (253.28 g/mol) balances size and activity.

Biological Activity

3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The methoxypropanoic acid group contributes to its solubility and potential bioactivity.

Research indicates that compounds containing benzothiazole derivatives often exhibit their biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit key metabolic enzymes such as Acetyl CoA Carboxylase (ACC), which plays a critical role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and increased fatty acid oxidation, making it a potential therapeutic target for metabolic disorders .

- Antimicrobial Activity : Benzothiazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. The minimal inhibitory concentrations (MIC) for several derivatives have been evaluated, showing promising results against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds.

Case Studies

- Metabolic Syndrome Treatment : In a study involving rats with diet-induced obesity, administration of this compound resulted in significant reductions in hepatic cholesterol and triglyceride levels, suggesting potential applications in managing metabolic syndrome .

- Antibacterial Efficacy : A series of benzothiazole derivatives, including methoxy-substituted variants, were screened for antibacterial properties. The results indicated that certain structural modifications enhanced activity against pathogenic bacteria while minimizing toxicity to human cells .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 3-(1,3-Benzothiazol-2-yl)-3-methoxypropanoic acid, and how can reaction parameters be optimized for higher yields?

Answer:

Synthesis typically involves multi-step routes, such as coupling benzothiazole precursors with methoxypropanoic acid derivatives. Key strategies include:

- Nucleophilic substitution : Reacting 2-mercaptobenzothiazole with α-methoxy-β-keto esters under basic conditions.

- Cross-coupling : Using palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura reactions with boronic acid derivatives .

Optimization focuses on: - Temperature control : Maintaining 60–80°C for cyclization steps to avoid side reactions.

- Catalyst loading : 5 mol% Pd catalysts improve yields up to 48% in related benzothiazole syntheses .

- Characterization : Intermediate analysis via TLC and NMR ensures reaction progression.

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- Single-crystal XRD : Provides definitive bond lengths (mean C–C = 0.003 Å) and torsion angles, with R factor ≤ 0.030 for accuracy .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at δ 3.3–3.5 ppm) and carbon hybridization.

- IR spectroscopy : Validates carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzothiazole (C=N ~1610 cm⁻¹) moieties .

- HRMS : Confirms molecular weight (exact mass: ~265.05 g/mol) and fragmentation patterns.

Advanced: How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactive sites of this compound?

Answer:

DFT studies (B3LYP/6-311++G(d,p) basis sets) enable:

- HOMO-LUMO analysis : Identifies electrophilic sites (benzothiazole ring) and nucleophilic regions (carboxylic acid group).

- Solvent modeling : Polarizable continuum models (PCM) predict solvation effects on reactivity (e.g., aqueous vs. organic media).

- Validation : Experimental UV-Vis spectra (λmax ~270 nm for π→π* transitions) align with computed electronic excitations .

Advanced: What strategies resolve discrepancies between NMR-derived conformational data and crystallographic results for this compound?

Answer:

Discrepancies arise from dynamic equilibria in solution vs. solid-state rigidity. Resolution strategies include:

- Variable-temperature NMR : Detects rotational barriers (e.g., around the benzothiazole-propanoic acid axis) .

- XRD-DFT comparison : Torsion angles from XRD (e.g., C1–C2–C3–O4 = 120°) should match DFT-optimized geometries .

- NOESY experiments : Identifies through-space interactions absent in crystal structures (e.g., intramolecular H-bonding).

Basic: What safety protocols are mandated for handling this compound in research laboratories?

Answer:

Critical protocols include:

- PPE : Nitrile gloves and ANSI-approved goggles to prevent skin/eye contact .

- Storage : Sealed containers at 20°C with desiccants to avoid hydrolysis .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose per hazardous waste guidelines .

Advanced: How do structural modifications at the benzothiazole ring influence the bioactivity profile of this compound class?

Answer:

- Electron-withdrawing groups (e.g., -NO₂ at C5): Enhance antibacterial activity (MIC reduced by 50% in S. aureus assays) .

- Methoxy substitutions : Reduce cytotoxicity (IC₅₀ > 100 µM in HEK293 cells vs. 25 µM for chloro derivatives) .

- Carboxylic acid bioisosteres : Replacing -COOH with tetrazoles improves metabolic stability while retaining target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.